molecular formula C12H7Br2NO3 B1595094 2,4-Dibromo-1-(4-nitrophenoxy)benzene CAS No. 2671-93-4

2,4-Dibromo-1-(4-nitrophenoxy)benzene

Cat. No.: B1595094
CAS No.: 2671-93-4
M. Wt: 373 g/mol
InChI Key: VGJDYXRUTQCYSG-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7Br2NO3 It is characterized by the presence of two bromine atoms and a nitrophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(4-nitrophenoxy)benzene typically involves the bromination of 1-(4-nitrophenoxy)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(4-nitrophenoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or amine groups.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia are used under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure and temperature.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

    Substitution: Products include 2,4-dihydroxy-1-(4-nitrophenoxy)benzene or 2,4-diamino-1-(4-nitrophenoxy)benzene.

    Reduction: The major product is 2,4-dibromo-1-(4-aminophenoxy)benzene.

    Oxidation: Various oxidized derivatives of the nitrophenoxy group.

Scientific Research Applications

2,4-Dibromo-1-(4-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-nitrobenzene
  • 2,4-Dichloro-1-(4-nitrophenoxy)benzene
  • 2,4-Dinitro-1-(4-nitrophenoxy)benzene

Uniqueness

2,4-Dibromo-1-(4-nitrophenoxy)benzene is unique due to the presence of two bromine atoms, which enhance its reactivity compared to similar compounds with fewer or different substituents. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.

Properties

IUPAC Name

2,4-dibromo-1-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJDYXRUTQCYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949525
Record name 2,4-Dibromo-1-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2671-93-4
Record name Benzene, 2,4-dibromo-1-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dibromo-1-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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